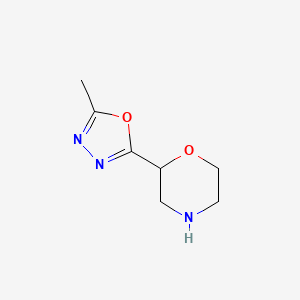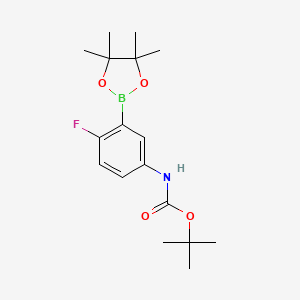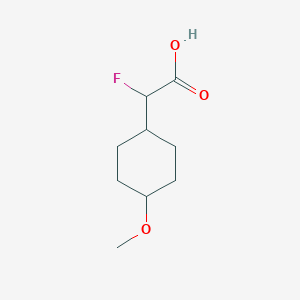
2,3,6-Tri-O-carboxymethyl-D-glucose
描述
2,3,6-Tri-O-carboxymethyl-D-glucose is a derivative of D-glucose, where carboxymethyl groups are introduced at the 2, 3, and 6 positions of the glucose molecule. This compound is known for its high water solubility and is widely used in various fields, including food, pharmaceuticals, and biotechnology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to facilitate the substitution of hydroxyl groups with carboxymethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of D-glucose to the desired product. The purity of the final product is often enhanced through purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
2,3,6-Tri-O-carboxymethyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl groups back to hydroxyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: D-glucose or partially reduced derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used
科学研究应用
2,3,6-Tri-O-carboxymethyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food products .
作用机制
The mechanism of action of 2,3,6-Tri-O-carboxymethyl-D-glucose involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism, altering their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall metabolic flux
相似化合物的比较
Similar Compounds
- 2,3,4-Tri-O-carboxymethyl-D-glucose
- 2,3,6-Tri-O-methyl-D-glucose
- 2,3,6-Tri-O-acetyl-D-glucose
Uniqueness
2,3,6-Tri-O-carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high water solubility and reactivity make it particularly valuable in various applications compared to its analogs .
属性
IUPAC Name |
[(2R,3R,4S,5R)-1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFGOGPPGBIZDK-JWXFUTCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)OC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl 2-amino-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1445821.png)









![3-Azabicyclo[4.1.0]heptan-6-ol hydrochloride](/img/structure/B1445836.png)
![Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B1445837.png)
